[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride
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Overview
Description
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a trifluoromethyl group, which is known to impart significant pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives.
Scientific Research Applications
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine
- [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanol
- [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methane
Uniqueness
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H/t8-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWIKOKDXHQKGG-GNAZCLTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC(=CC=C2)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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